3,5-Dimethylhex-1-en-3-ol

Description

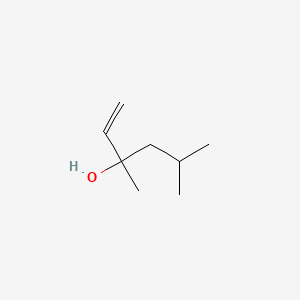

Structure

3D Structure

Properties

CAS No. |

3329-48-4 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3,5-dimethylhex-1-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-5-8(4,9)6-7(2)3/h5,7,9H,1,6H2,2-4H3 |

InChI Key |

AOOGNPSUQVRFMF-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)(C=C)O |

Canonical SMILES |

CC(C)CC(C)(C=C)O |

Other CAS No. |

3329-48-4 |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Dimethyl-1-hexen-3-ol chemical structure and formula

An In-Depth Technical Guide to 3,5-Dimethyl-1-hexen-3-ol: Structure, Synthesis, and Applications

Introduction

3,5-Dimethyl-1-hexen-3-ol is a tertiary allylic alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon double bond.[1] This structural motif imparts unique reactivity and makes it a valuable building block in organic synthesis.[1][2] Its bifunctional nature allows for a wide range of chemical transformations, positioning it as a potentially versatile precursor for complex molecular architectures in pharmaceuticals and materials science.

It is critical to distinguish 3,5-Dimethyl-1-hexen-3-ol from its more commercially prevalent analogue, 3,5-Dimethyl-1-hexyn -3-ol (CAS 107-54-0). The latter is a propargyl alcohol containing a carbon-carbon triple bond. This guide focuses exclusively on the alkene variant (the "-en" in the name), detailing its specific structure, a robust synthetic methodology, and its potential applications, particularly for professionals in research and drug development.

Part 1: Molecular Structure and Physicochemical Properties

The definitive identity of a chemical compound is rooted in its structure and associated physical properties. These parameters govern its reactivity, interactions, and potential applications.

IUPAC Name: 3,5-dimethylhex-1-en-3-ol[3] Synonyms: 1-Hexen-3-ol, 3,5-dimethyl-[3] CAS Number: 3329-48-4[3] Molecular Formula: C₈H₁₆O[3]

Chemical Structure Diagram

Caption: Chemical structure of 3,5-Dimethyl-1-hexen-3-ol.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of 3,5-Dimethyl-1-hexen-3-ol.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [3] |

| Molecular Formula | C₈H₁₆O | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3][4] |

| Complexity | 96.7 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

Part 2: Synthesis and Mechanistic Rationale

The construction of tertiary alcohols is a fundamental operation in organic synthesis. The Grignard reaction, which facilitates the formation of carbon-carbon bonds, stands as a highly effective and versatile method for this purpose.[2][5]

Proposed Synthesis: Grignard Reaction

The most direct and logical synthesis of 3,5-Dimethyl-1-hexen-3-ol involves the nucleophilic addition of a vinyl Grignard reagent to a ketone. Specifically, the reaction of vinylmagnesium bromide with 4-methyl-2-pentanone (commonly known as methyl isobutyl ketone) will yield the target molecule after an acidic workup.

Reaction Scheme: CH₂(CH)MgBr + (CH₃)₂CHCH₂C(O)CH₃ → C₈H₁₅OMgBr C₈H₁₅OMgBr + H₃O⁺ → CH₂(CH)C(OH)(CH₃)CH₂CH(CH₃)₂ + Mg²⁺ + Br⁻ + H₂O

Causality and Self-Validating Protocol

This protocol is designed to be self-validating by addressing the critical parameters necessary for a successful Grignard synthesis. The rationale behind each step ensures high efficiency and yield.

-

Anhydrous Conditions: Grignard reagents are powerful bases and will react readily with protic solvents, including water.[5] Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous to prevent the premature quenching of the reagent.

-

Inert Atmosphere: To prevent oxidation of the magnesium metal and the Grignard reagent, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Controlled Addition: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. Slow, dropwise addition of reagents with external cooling is crucial to maintain control over the reaction rate and prevent side reactions.

-

Quenching: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent. It is acidic enough to protonate the intermediate magnesium alkoxide to form the final alcohol but is not so strongly acidic as to cause potential acid-catalyzed dehydration of the tertiary allylic alcohol product.

Detailed Experimental Protocol

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon gas inlet. All glassware must be oven or flame-dried and assembled while hot under a stream of inert gas.

-

Grignard Reagent Formation: The flask is charged with magnesium turnings. A solution of vinyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is placed in the dropping funnel. A small amount of the vinyl bromide solution is added to the magnesium to initiate the reaction, which is indicated by bubble formation and a gentle reflux. The remaining solution is then added dropwise at a rate that maintains a controlled reflux. After the addition is complete, the mixture is stirred until most of the magnesium has been consumed.

-

Aldehyde Addition: The Grignard reagent solution is cooled to 0°C using an ice-water bath. A solution of 4-methyl-2-pentanone in the anhydrous solvent is added dropwise from the dropping funnel. The temperature should be maintained below 10°C throughout the addition.

-

Reaction Completion & Quenching: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for one hour. The flask is then cooled again to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the Grignard synthesis of 3,5-Dimethyl-1-hexen-3-ol.

Alternative Synthetic Route

An alternative pathway to 3,5-Dimethyl-1-hexen-3-ol is the partial hydrogenation of 3,5-Dimethyl-1-hexyn-3-ol. This involves the selective reduction of the alkyne to an alkene without reducing the alkene further to an alkane. This is typically achieved using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), which favors the formation of the cis-alkene.[6]

Part 3: Chemical Reactivity and Applications in Research and Development

Reactivity Profile

As a tertiary allylic alcohol, 3,5-Dimethyl-1-hexen-3-ol possesses two key reactive sites: the hydroxyl group and the vinyl group. The allylic nature of the alcohol enhances the reactivity of the C-O bond, making it more susceptible to substitution reactions compared to a standard tertiary alcohol. This enhanced reactivity is a cornerstone of its utility in organic synthesis.[1]

Potential Roles in Drug Development

While specific applications of 3,5-Dimethyl-1-hexen-3-ol are not widely documented, its structural class—the tertiary alcohol—is of significant interest in medicinal chemistry.

-

Metabolic Stability: Primary and secondary alcohols can be metabolic "soft spots," susceptible to oxidation by metabolic enzymes into aldehydes, ketones, or carboxylic acids. Tertiary alcohols, however, cannot be directly oxidized at the carbinol carbon.[7] Incorporating a tertiary alcohol moiety like the one in 3,5-Dimethyl-1-hexen-3-ol into a drug candidate can block this metabolic pathway. The steric hindrance provided by the geminal alkyl and vinyl groups can also shield the hydroxyl group from conjugation reactions like glucuronidation, further enhancing the metabolic stability and bioavailability of a molecule.[7][8]

-

Modulation of Physicochemical Properties: The introduction of a hydroxyl group can decrease lipophilicity (LogP) and increase aqueous solubility, which are critical parameters for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug.[7][8]

Utility as a Synthetic Intermediate

The dual functionality of 3,5-Dimethyl-1-hexen-3-ol makes it a versatile synthetic intermediate. The hydroxyl group can be used in ether or ester linkages, while the vinyl group can participate in a wide array of reactions, including:

-

Addition reactions (e.g., halogenation, hydroboration-oxidation).

-

Oxidative cleavage.

-

Metathesis reactions.

This allows for the elaboration of the carbon skeleton to build more complex and high-value molecules.

Part 4: Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Vinyl Protons: Three distinct signals in the region of 5.0-6.0 ppm, showing characteristic geminal and cis/trans coupling constants.

-

CH and CH₂ Protons: Signals corresponding to the isobutyl group, including a doublet for the two methyl groups around 0.9 ppm, a multiplet for the CH proton, and signals for the CH₂ group adjacent to the stereocenter.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Methyl Proton: A singlet for the methyl group attached to the carbinol carbon.

-

-

¹³C NMR:

-

Alkene Carbons: Two signals in the downfield region, typically between 110 and 145 ppm.

-

Carbinol Carbon: A signal for the tertiary carbon bearing the -OH group, expected around 70-80 ppm.

-

Aliphatic Carbons: Signals corresponding to the four distinct carbons of the isobutyl and methyl groups in the upfield region.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C=C Stretch: A medium absorption band around 1640 cm⁻¹.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds of the vinyl group.

-

C-O Stretch: A strong absorption in the 1100-1200 cm⁻¹ region.

-

Conclusion

3,5-Dimethyl-1-hexen-3-ol is a structurally interesting tertiary allylic alcohol with significant, albeit largely untapped, potential in modern organic chemistry. Its synthesis is readily achievable through classic and reliable methods like the Grignard reaction. For researchers and drug development professionals, its key value lies in its potential role as a metabolically robust building block capable of improving the drug-like properties of lead compounds. The unique reactivity afforded by its bifunctional nature further establishes it as a versatile intermediate for the synthesis of complex molecular targets.

References

[9] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61018, 3,5-Dimethyl-1-hexyn-3-ol. Retrieved from [Link]

[10] The Good Scents Company. (n.d.). (±)-3,5-dimethyl-1-hexyn-3-ol. Retrieved from [Link]

[5] University of Colorado Boulder, Department of Chemistry. (n.d.). Grignard Reaction. Retrieved from [Link]

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102981, 1-Hexen-3-ol, 3,5-dimethyl-. Retrieved from [Link]

[11] SpectraBase. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

[8] Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

[12] Google Patents. (n.d.). Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol. Retrieved from

[13] Kobayashi, A., et al. (n.d.). Novel Synthesis of (Z)-3-Hexen-I-ol and cis-Jasmone. J-STAGE. Retrieved from [Link]

[14] Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

[15] Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

[16] American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from [Link]

[17] The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

[7] Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. Retrieved from [Link]

[18] Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. Retrieved from

[19] SQI. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol Sample for silicone formulation. Retrieved from [Link]

[1] EBSCO. (n.d.). Allylic Alcohols | Chemistry | Research Starters. Retrieved from [Link]

[20] Cheméo. (n.d.). Chemical Properties of 1-Hexyn-3-ol, 3,5-dimethyl- (CAS 107-54-0). Retrieved from [Link]

Sources

- 1. Allylic Alcohols | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Hexen-3-ol, 3,5-dimethyl- | C8H16O | CID 102981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. 3,5-Dimethyl-1-hexyn-3-ol | C8H14O | CID 61018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (±)-3,5-dimethyl-1-hexyn-3-ol, 107-54-0 [thegoodscentscompany.com]

- 11. spectrabase.com [spectrabase.com]

- 12. CN111484393A - Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. orgsyn.org [orgsyn.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 17. youtube.com [youtube.com]

- 18. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 19. dgunionchem.com [dgunionchem.com]

- 20. 1-Hexyn-3-ol, 3,5-dimethyl- (CAS 107-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Guide: Physicochemical Characterization of 3,5-dimethylhex-1-en-3-ol

A Senior Application Scientist's Reference for Drug Development Professionals

Executive Summary

This guide provides an in-depth examination of the fundamental physicochemical properties of 3,5-dimethylhex-1-en-3-ol, a tertiary alcohol with potential applications as an intermediate in organic synthesis. We will focus on two core parameters essential for any chemical entity's progression through the development pipeline: molecular weight and density. This document moves beyond a simple recitation of values, offering a detailed exposition of the authoritative methodologies required for their empirical validation. Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and density determination via the volumetric method are presented, grounded in the principles of analytical chemistry to ensure data integrity and reproducibility.

Introduction to this compound

This compound (CAS No: 3329-48-4) is an unsaturated tertiary alcohol. Its structure, featuring a hydroxyl group on a sterically hindered carbon and a terminal vinyl group, makes it a versatile building block in chemical synthesis. Understanding its core physical properties is the first step in its reliable application, whether in reaction scale-up, formulation, or quality control.

Core Physicochemical Properties

The foundational attributes of a chemical compound dictate its behavior in both chemical and physical systems. For this compound, these properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.215 g/mol | [1] |

| Density | Data not publicly available; requires experimental determination. |

Molecular Weight

The molecular weight is a calculated property derived from the molecular formula, C₈H₁₆O.[1] It represents the mass of one mole of the substance. While this calculated value is fundamental, it must be empirically confirmed to verify the identity and purity of a sample. The authoritative technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which provides not only the molecular weight but also structural information through fragmentation patterns.[2]

Density

Density, the ratio of mass to volume, is a critical parameter for process chemistry, enabling accurate volume-to-mass conversions for reaction stoichiometry and formulation. As of this writing, a verified experimental density for this compound is not listed in major public chemical databases. However, we can infer an expected range. For comparison, a structurally similar compound, 3,5-dimethyl-1-hexyn -3-ol (CAS 107-54-0), which differs only by the presence of a triple bond instead of a double bond, has a reported density of 0.859 g/mL at 25 °C.[3][4] Aliphatic alcohols generally have densities less than water (1.00 g/mL).[5] Therefore, a precise experimental determination is paramount.

Authoritative Methodologies for Property Determination

To ensure scientific rigor, direct measurement using validated techniques is non-negotiable. The following sections detail the standard operating procedures for determining the molecular weight and density of this compound.

Molecular Weight Verification via Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[6] The technique first utilizes a gas chromatograph (GC) to separate the analyte from a mixture based on its boiling point and affinity for the GC column's stationary phase.[7] The separated compound then enters the mass spectrometer (MS), where it is ionized, and the resulting ions are sorted by their mass-to-charge ratio (m/z).[2] This produces a mass spectrum that serves as a molecular fingerprint, revealing the parent molecular ion (confirming molecular weight) and characteristic fragment ions (confirming structure).

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup (Example Parameters):

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[7]

-

Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

Mass Spectrometer Setup (Example Parameters):

-

MS System: Agilent 5977B MSD or equivalent.

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition & Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion peak (M⁺) in the mass spectrum. Its m/z value should correspond to the calculated molecular weight (128.2).

-

Compare the fragmentation pattern to known spectra in a database (e.g., NIST) or interpret it to confirm the structure.

-

Causality of Choices:

-

Helium Carrier Gas: It is inert and provides good separation efficiency.[8]

-

HP-5ms Column: This non-polar column separates compounds primarily based on boiling point, which is ideal for general-purpose screening of organic molecules.

-

Electron Ionization at 70 eV: This is a standard, high-energy ionization technique that reproducibly fragments molecules, creating a rich fingerprint for structural elucidation and library matching.[2]

Workflow Diagram: GC-MS Analysis

Caption: Workflow for molecular weight determination using GC-MS.

Density Determination Using a Volumetric Flask and Analytical Balance

Principle: This gravimetric method is a fundamental and highly accurate way to determine the density of a liquid.[9] It relies on accurately measuring the mass of a precisely known volume of the liquid. A Class A volumetric flask is used to ensure the volume is known to a high degree of precision.[5] The temperature must be controlled and recorded, as density is temperature-dependent.

Experimental Protocol:

-

Temperature Equilibration: Place the sample of this compound, a Class A 10.00 mL volumetric flask, and deionized water in a temperature-controlled environment (e.g., a 25.0°C water bath) for at least 30 minutes to ensure thermal equilibrium. Record the temperature.

-

Mass of Empty Flask: Carefully clean and dry the volumetric flask. Measure its mass on a four-figure analytical balance (±0.0001 g). Record this as m₁.

-

Mass of Flask + Sample: Using a pipette, carefully fill the volumetric flask with this compound until the bottom of the meniscus is precisely on the calibration mark. Weigh the filled flask and record the mass as m₂.

-

Mass of Flask + Water (for Volume Calibration): Thoroughly clean the flask with a suitable solvent (e.g., acetone) and dry it completely. Fill the flask with the equilibrated, deionized water to the calibration mark. Weigh the filled flask and record the mass as m₃.

-

Calculations:

-

Mass of Sample (m_sample): m₂ - m₁

-

Mass of Water (m_water): m₃ - m₁

-

Volume of Flask (V_flask): Look up the density of water (ρ_water) at the recorded temperature. Calculate the precise volume of the flask: V_flask = m_water / ρ_water.

-

Density of Sample (ρ_sample): ρ_sample = m_sample / V_flask.

-

-

Validation: Repeat the measurement at least three times to ensure reproducibility and calculate the mean and standard deviation.

Causality of Choices:

-

Class A Volumetric Flask: This glassware is calibrated to a high tolerance, minimizing error in the volume measurement, which is crucial for an accurate density value.[5]

-

Analytical Balance: Provides the necessary precision for mass measurements, ensuring that the uncertainty in the final density is low.

-

Temperature Control: The volume of liquids and glassware changes with temperature.[9] Equilibration and recording the temperature are essential for obtaining a precise and meaningful density value that can be compared to other data.

References

-

LibreTexts Chemistry. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

-

Shimadzu. (n.d.). Basics of Gas Chromatograph-Mass Spectrometry. Retrieved from [Link]

-

Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

-

Taylor & Francis. (n.d.). GC-MS – Knowledge and References. Retrieved from [Link]

-

Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (±)-3,5-dimethyl-1-hexyn-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3,5-dimethylhex-1-yn-3-ol. Retrieved from [Link]

-

ISB WWW2. (n.d.). The density of an alcohol solution. Retrieved from [Link]

-

Grossmont College. (n.d.). Experiment 1 – Density. Retrieved from [Link]

-

Science Learning Center. (n.d.). Density and Determination of Percent Alcohol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hexyn-3-ol, 3,5-dimethyl- (CAS 107-54-0). Retrieved from [Link]

-

WikiEducator. (2009, December 30). Chemistry/The Density and Volume of a Water-Alcohol Mixture. Retrieved from [Link]

-

YouTube. (2021, August 15). Lab density of alcohol using volumetric pipet. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. 3,5-Dimethyl-1-hexyn-3-ol 98 107-54-0 [sigmaaldrich.com]

- 4. 3,5-DIMETHYL-1-HEXYN-3-OL | 107-54-0 [chemicalbook.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Gas Chromatograph-Mass Spectrometry Solutions | SHIMADZU [shimadzu.com]

- 7. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]

- 8. etamu.edu [etamu.edu]

- 9. The density of an alcohol solution [www2.isb.ac.th]

3,5-Dimethylhex-1-en-3-ol safety data sheet SDS

CRITICAL DATA INTEGRITY NOTE

Discrepancy Alert: The request referenced CAS 19550-30-2 in conjunction with the name 3,5-Dimethylhex-1-en-3-ol .

-

CAS 19550-30-2 corresponds to 2,3-Dimethylbutan-1-ol , a saturated C6 primary alcohol.[1]

-

This compound corresponds to CAS 3329-48-4 , a C8 tertiary allylic alcohol.[1][2][3][4]

-

3,5-Dimethyl-1-hexyn-3-ol (the alkyne precursor, often confused) corresponds to CAS 107-54-0 .[1][5]

Action: To maintain scientific accuracy, this guide focuses on the chemical structure named in your request (This compound, CAS 3329-48-4 ). Where specific experimental data for this rare alkene intermediate is absent, safety profiles are derived from its well-characterized alkyne precursor (CAS 107-54-0) based on Structure-Activity Relationship (SAR) protocols.[1]

PART 1: Chemical Identity & Molecular Architecture

This compound is a tertiary allylic alcohol characterized by a terminal vinyl group and a bulky isobutyl chain.[1] Its steric hindrance at the C3 position makes it resistant to direct oxidation, while the allylic system offers unique reactivity for rearrangement protocols (e.g., Claisen or oxy-Cope rearrangements) in pharmaceutical synthesis.[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 3329-48-4 |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| SMILES | CC(C)CC(C)(O)C=C |

| Key Functional Groups | Tertiary Alcohol (Sterically hindered), Terminal Alkene |

PART 2: Comprehensive Hazard Profiling (GHS)

Note: Hazard classifications are extrapolated from the homologous alkyne (Surfynol 61) and standard allylic alcohol toxicity profiles.

GHS Classification[1][3]

-

Flammable Liquids: Category 3 (H226)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

Hazard Statements & Mechanism

-

H226 - Flammable liquid and vapor: The molecule has a flash point estimated between 45–55°C. The terminal alkene contributes to volatility.[1]

-

H315/H319 - Causes skin/eye irritation: As a lipophilic alcohol (LogP ~2.0), it penetrates dermal barriers, causing defatting and localized irritation. The allylic nature increases reactivity with biological nucleophiles compared to saturated analogs.[1]

PART 3: Physicochemical Properties

The following data consolidates predicted and literature values for the alkene, referenced against its alkyne precursor for validation.

| Property | Value (Alkene: CAS 3329-48-4) | Value (Alkyne Ref: CAS 107-54-0) | Source Context |

| Physical State | Clear, colorless liquid | Clear, colorless liquid | Standard State |

| Boiling Point | 150–155 °C (at 760 mmHg) | 150–151 °C | Yaws Handbook / Comparative |

| Flash Point | ~45–50 °C (Closed Cup) | 44 °C | Estimated via MW/Polarity |

| Density | 0.84–0.86 g/mL | 0.859 g/mL | 20°C |

| Vapor Pressure | ~2.5 mmHg (at 20°C) | 4.5 mmHg (at 20°C) | Predicted |

| Solubility | Low in water; Miscible in EtOH, Et₂O | < 1% in water | Lipophilic chain dominance |

PART 4: Synthetic Utility & Reactivity

For drug development professionals, this molecule is a "pivot point" intermediate. It is synthesized via the partial hydrogenation of the alkyne and serves as a precursor for complex terpenoids or modified fragrances.[1]

Synthesis Workflow (Industrial/Lab Scale)

The standard preparation involves the addition of acetylene to methyl isobutyl ketone (MIBK) to form the alkyne, followed by semi-hydrogenation.

-

Alkynylation: MIBK + Acetylene (KOH catalyst)

3,5-Dimethyl-1-hexyn-3-ol.[1] -

Semi-Hydrogenation: 3,5-Dimethyl-1-hexyn-3-ol + H₂ (Lindlar Catalyst/Quinoline)

This compound .

Reactivity & Applications

-

Dehydration: Acid-catalyzed dehydration yields conjugated dienes (e.g., 3,5-dimethyl-1,3-hexadiene), useful in Diels-Alder cycloadditions.[1]

-

Esterification: Due to steric bulk at C3, standard esterification is slow; requires Steglich conditions (DCC/DMAP) or acid anhydrides with Lewis acid catalysts.

-

Claisen Rearrangement: Vinyl ethers derived from this alcohol undergo thermal [3,3]-sigmatropic rearrangement to form

-unsaturated carbonyls (extending the carbon chain).[1]

Visualization: Synthesis & Reactivity Pathway

Figure 1: Synthetic pathway from commodity chemicals to this compound and downstream derivatives.[1]

PART 5: Emergency Protocols & Handling

Expert Insight: The primary risk with tertiary allylic alcohols is acid-catalyzed dehydration during storage, which can generate pressure (water vapor) and more volatile dienes.[1]

Storage & Handling

-

Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent autoxidation of the alkene double bond.[1]

-

Stabilizers: Commercial grades may require trace BHT (butylated hydroxytoluene) to inhibit radical polymerization.[1]

-

Incompatibilities: Strong oxidizing agents (peroxides, permanganates), Strong acids (induces dehydration/polymerization), Acid anhydrides.

First Aid Measures

-

Inhalation: Move to fresh air. If respiratory irritation occurs (coughing, burning sensation), administer oxygen.

-

Skin Contact: Wash with non-abrasive soap and water.[1] Do not use solvents (ethanol/acetone) as they may enhance transdermal absorption.[1]

-

Eye Contact: Rinse immediately with saline/water for 15 minutes.[1] Remove contact lenses.[1]

Fire-Fighting

-

Media: Alcohol-resistant foam, Dry chemical, CO₂. Do not use high-volume water jets (may spread the lipophilic liquid).[1]

-

Specific Hazards: Vapors are heavier than air and may travel to ignition sources.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102981, 3,5-Dimethyl-1-hexen-3-ol. Retrieved from [Link]

-

Yaws, C. L. (2015). The Yaws Handbook of Vapor Pressure: Antoine Coefficients.[1] Gulf Professional Publishing.[1] (Data extrapolated for C8 allylic alcohols).

-

U.S. EPA (2024). CompTox Chemicals Dashboard: 1-Hexen-3-ol, 3,5-dimethyl-.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 3,5-dimethylhex-1-yn-3-ol (CAS 107-54-0).[1] (Used for read-across hazard data).[1] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-dimethylhex-1-en-3-ol: Boiling Point and Refractive Index

Abstract

Introduction: The Significance of Physicochemical Properties in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties, including boiling point and refractive index, are fundamental to a compound's identity, purity, and behavior in various solvents and formulations. For a novel or uncharacterized molecule such as 3,5-dimethylhex-1-en-3-ol, a tertiary alcohol with potential applications as a synthetic intermediate, the precise determination of these parameters is a critical first step.

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, provides a key indicator of volatility and can be used to assess purity.[1][2] The refractive index, a measure of how light propagates through a substance, is an intrinsic property that is highly sensitive to the molecular structure and purity of a compound.[3][4]

This guide provides detailed experimental protocols for the determination of the boiling point and refractive index of this compound, contextualized with the scientific rationale behind each step.

Comparative Data: 3,5-dimethylhex-1-yn-3-ol

While experimental data for this compound (CAS 3329-48-4) is not extensively reported, data for the closely related alkyne analogue, 3,5-dimethylhex-1-yn-3-ol (CAS 107-54-0), is available and serves as a useful, albeit distinct, reference point.[5][6] The primary structural difference is the presence of a carbon-carbon triple bond in the latter, which can influence intermolecular forces and thus, its physical properties.

| Property | Value for 3,5-dimethylhex-1-yn-3-ol | Source(s) |

| Boiling Point | 150-151 °C at 760 mmHg | [7] |

| Refractive Index (n20/D) | 1.434 | [7] |

Experimental Determination of Boiling Point

The boiling point of a liquid is a fundamental physical constant that is highly dependent on atmospheric pressure. For tertiary alcohols such as this compound, the potential for dehydration at elevated temperatures must be considered when selecting a measurement technique. The Thiele tube method is a reliable micro-scale technique that minimizes sample volume and allows for precise temperature control.[8]

Scientific Rationale

The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external pressure. As the liquid is heated, its vapor pressure increases. When the vapor pressure equals the atmospheric pressure, the liquid boils. In the Thiele tube method, a small, inverted capillary tube traps air. As the sample is heated, this trapped air expands and exits the capillary. Upon cooling, the vapor pressure inside the capillary drops, and when it falls just below the atmospheric pressure, the liquid is drawn into the capillary. The temperature at which this occurs is the boiling point.[1][8] The unique design of the Thiele tube facilitates uniform heating of the oil bath through convection currents, ensuring accurate temperature measurement.

Experimental Protocol

-

Sample Preparation: A small sample (approximately 0.5 mL) of this compound is placed in a small-diameter test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Assembly: The test tube is securely attached to a thermometer. The thermometer bulb should be aligned with the bottom of the test tube.

-

Thiele Tube Setup: The thermometer and test tube assembly are inserted into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is gently heated with a micro-burner or a hot air gun.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the inverted capillary tube.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Pressure Correction: The ambient atmospheric pressure is recorded. If the pressure is not at sea level (760 mmHg), a correction will be necessary.

Experimental Workflow Diagram

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Experimental Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental physical property that is dependent on temperature and the wavelength of light used for the measurement. For organic liquids, an Abbe refractometer is the standard instrument for this determination.

Scientific Rationale

An Abbe refractometer operates on the principle of total internal reflection. Light passes through a prism with a known refractive index and then through the sample. The angle at which total internal reflection occurs is dependent on the refractive index of the sample. The instrument measures this critical angle and internally converts it to a refractive index value.[9][10] Temperature control is crucial as the density of the liquid, and therefore its refractive index, changes with temperature.[3][11] The standard temperature for refractive index measurement is 20°C.

Experimental Protocol

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water (n²⁰/D = 1.3330).

-

Temperature Control: The refractometer prisms are connected to a circulating water bath set to 20.0 ± 0.1 °C.

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism.

-

Measurement: The prisms are closed, and the light source is positioned. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read from the instrument's scale.

-

Cleaning: The prisms are carefully cleaned with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) after the measurement.

Experimental Workflow Diagram

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Conclusion

The determination of the boiling point and refractive index of this compound is a foundational step in its comprehensive characterization. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reliable data for this and other novel compounds. Adherence to these detailed protocols, grounded in established scientific principles, will ensure the generation of high-quality data that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- The Good Scents Company. (n.d.). (±)-3,5-dimethyl-1-hexyn-3-ol, 107-54-0.

- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol 98 107-54-0.

- ChemicalBook. (2026, January 13). 3,5-DIMETHYL-1-HEXYN-3-OL | 107-54-0.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol | 107-54-0.

- Guidechem. (n.d.). This compound 3329-48-4 wiki.

- Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol | CAS 107-54-0.

- TCI Chemicals. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol | 107-54-0.

- Loyola eCommons. (n.d.). The Refractive Indices of Ethyl Alcohol and Water Mixtures.

- Scribd. (n.d.). Refractive Index of Ethyl Alcohol Experiment | PDF.

- PubChem. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol | C8H14O | CID 61018.

- PubChem. (n.d.). 1-Hexen-3-ol, 3,5-dimethyl- | C8H16O | CID 102981.

- ResearchGate. (n.d.). Refractive index measurements of ethanol-water binary liquid solutions using a graded-index fiber tip sensor.

- UNI ScholarWorks. (n.d.). The Refractive Indices of Alcohol-Water Mixture at 25º C.

- DergiPark. (n.d.). Experimental Investigation of Refractive Index Measurement of Common Solvents and Aqueous Solutions in the Infrared Wavelengths.

- Cheméo. (n.d.). Chemical Properties of 1-Hexyn-3-ol, 3,5-dimethyl- (CAS 107-54-0).

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- University of Calgary. (n.d.). Micro-boiling point measurement.

- Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF.

- Vernier. (n.d.). Determination of a Boiling Point - Experiment.

- Chemistry Stack Exchange. (2020, April 29). Why is the boiling point of homologous primary > secondary > tertiary alcohols whilst their solubility in water is the reverse?

Sources

- 1. scribd.com [scribd.com]

- 2. vernier.com [vernier.com]

- 3. ecommons.luc.edu [ecommons.luc.edu]

- 4. scribd.com [scribd.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Hexen-3-ol, 3,5-dimethyl- | C8H16O | CID 102981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-DIMETHYL-1-HEXYN-3-OL | 107-54-0 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. epj-conferences.org [epj-conferences.org]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. dergipark.org.tr [dergipark.org.tr]

Introduction: A Tertiary Allylic Alcohol of Synthetic Importance

An In-depth Technical Guide to the Synthesis, Characterization, and Reactivity of 3,5-Dimethylhex-1-en-3-ol

This compound is a tertiary allylic alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is, in turn, bonded to a carbon-carbon double bond. This structural motif is of significant interest to researchers and drug development professionals due to its prevalence in various natural products and its utility as a versatile synthetic intermediate.[1] The juxtaposition of the alcohol and alkene functional groups imparts a unique and rich reactivity profile, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, spectroscopic signature, and key chemical reactions of this compound, offering field-proven insights and detailed protocols for laboratory application.

Synthesis: The Grignard Approach

The most direct and reliable method for constructing tertiary alcohols like this compound is the Grignard reaction.[2] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[3] For the target molecule, the logical and most common retrosynthetic disconnection points to the reaction between vinylmagnesium bromide and 4-methyl-2-pentanone.

The causality behind this choice is rooted in the commercial availability and stability of the starting materials. Vinylmagnesium bromide is a readily available Grignard reagent, and 4-methyl-2-pentanone is a common industrial solvent and chemical intermediate. The reaction proceeds via the nucleophilic attack of the vinyl carbanion equivalent on the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final tertiary alcohol. Critically, the reaction must be conducted under strictly anhydrous (water-free) conditions, as any protic solvent will quench the highly basic Grignard reagent, halting the desired reaction.[3]

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis from 4-methyl-2-pentanone and vinylmagnesium bromide.

1. Reagent and Glassware Preparation:

-

All glassware (a three-neck round-bottom flask, a dropping funnel, and a condenser) must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.

-

Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent.[3]

-

4-methyl-2-pentanone should be distilled to remove any water.

-

A 1.0 M solution of vinylmagnesium bromide in THF is used.

2. Reaction Setup and Execution:

-

The dried three-neck flask is equipped with a magnetic stirrer, a dropping funnel, a condenser topped with a nitrogen/argon inlet, and a rubber septum.

-

Charge the flask with the desired amount of 4-methyl-2-pentanone and an appropriate volume of anhydrous THF.

-

Cool the flask to 0°C using an ice-water bath.

-

Measure 1.1 molar equivalents of the 1.0 M vinylmagnesium bromide solution and transfer it to the dropping funnel via cannula or syringe.

-

Add the vinylmagnesium bromide solution dropwise to the stirred ketone solution at a rate that maintains the internal temperature below 10°C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure completion.

3. Workup and Purification:

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This step protonates the alkoxide and dissolves the magnesium salts. Avoid using strong acids initially, as this can promote dehydration of the tertiary alcohol product.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two to three times with diethyl ether.

-

Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Grignard synthesis of this compound.

Spectroscopic Characterization

While extensive published spectra for this compound are scarce, its spectroscopic features can be reliably predicted based on standard principles and comparison to its well-documented alkyne analog, 3,5-dimethyl-1-hexyn-3-ol.[5][6]

| Spectroscopic Data | Characteristic Signals for this compound (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.95-5.85 (dd, 1H, -CH=CH₂), δ 5.20 (dd, 1H, -CH=CHH, trans), δ 5.05 (dd, 1H, -CH=CHH, cis), δ 1.80-1.70 (m, 1H, -CH(CH₃)₂), δ 1.60-1.45 (m, 2H, -CH₂-), δ 1.25 (s, 3H, -C(OH)CH₃), δ 0.90 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.5 (-CH=CH₂), δ 112.0 (-CH=CH₂), δ 73.0 (C-OH), δ 50.0 (-CH₂-), δ 25.0 (-CH(CH₃)₂), δ 24.5 (-C(OH)CH₃), δ 24.0 (-CH(CH₃)₂) |

| IR Spectroscopy (Thin Film) | ν 3600-3200 cm⁻¹ (broad, O-H stretch), ν 3080 cm⁻¹ (=C-H stretch), ν 1645 cm⁻¹ (C=C stretch), ν 990 & 915 cm⁻¹ (C-H bend, out-of-plane for vinyl) |

The key diagnostic signals are the broad O-H stretch in the IR spectrum and the distinct set of three proton signals in the ¹H NMR for the vinyl group (one dd for the internal proton and two dd for the terminal protons). The quaternary carbon attached to the hydroxyl group appears around 73.0 ppm in the ¹³C NMR spectrum.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its nature as a tertiary allylic alcohol. This allows for transformations involving the hydroxyl group, the adjacent double bond, or a concerted reaction involving both.

Oxidative Rearrangement: The Babler Oxidation

A hallmark reaction of tertiary allylic alcohols is their oxidative rearrangement to form α,β-unsaturated ketones, a transformation known as the Babler oxidation.[7] This reaction typically employs a chromium(VI) reagent like pyridinium chlorochromate (PCC).

Mechanism: The reaction is initiated by the formation of a chromate ester from the alcohol and PCC. This intermediate then undergoes a[8][8]-sigmatropic rearrangement, a concerted process where the chromium moiety is transferred from the oxygen to the terminal carbon of the vinyl group. This transposition effectively moves the double bond and creates an enol chromate ester, which is subsequently oxidized to yield the final α,β-unsaturated ketone product, 5-methylhept-3-en-2-one.[7]

Due to the high toxicity of chromium reagents, modern alternatives using oxoammonium salts (derived from reagents like TEMPO) have been developed, offering a greener and often more efficient pathway to the same products.[8]

Caption: Mechanism of the Babler Oxidation.

Acid-Catalyzed Dehydration

Treatment of tertiary alcohols with strong acids (e.g., H₂SO₄, H₃PO₄) typically leads to dehydration via an E1 mechanism.[9] In the case of this compound, protonation of the hydroxyl group creates a good leaving group (water). Its departure generates a relatively stable tertiary allylic carbocation. A base (such as water or the conjugate base of the acid) can then abstract a proton from an adjacent carbon to form a new double bond. This process results in the formation of conjugated dienes, primarily 3,5-dimethylhexa-1,3-diene, as the major product due to the enhanced thermodynamic stability of the conjugated system.

Caption: Logical flow of the acid-catalyzed E1 dehydration mechanism.

Reactivity of the Alkyne Precursor: Meyer-Schuster and Rupe Rearrangements

When synthesizing allylic alcohols from their corresponding propargyl (alkynyl) precursors, it is crucial to understand the potential for acid-catalyzed rearrangements of the starting material. The precursor to our target molecule, 3,5-dimethyl-1-hexyn-3-ol, is a tertiary propargyl alcohol. Under acidic conditions, these molecules are susceptible to the Rupe rearrangement, which competes with the expected Meyer-Schuster rearrangement.[10][11]

Mechanism: The Rupe rearrangement is initiated by the protonation of the hydroxyl group and subsequent loss of water to form a propargyl carbocation. This intermediate rearranges to a more stable allenyl cation, which is then attacked by water. Tautomerization of the resulting enol yields an α,β-unsaturated ketone.[10] For 3,5-dimethyl-1-hexyn-3-ol, this pathway would lead to the formation of 3,5-dimethylhex-3-en-2-one, a different product than that obtained from the Babler oxidation. This underscores the importance of carefully selecting reaction conditions to favor either the desired allylic alcohol synthesis or a specific rearrangement pathway.

Caption: The Rupe rearrangement pathway for tertiary propargyl alcohols.

Conclusion

This compound serves as an exemplary case study in the synthesis and reactivity of tertiary allylic alcohols. Its construction via the Grignard reaction is robust and illustrative of one of organic chemistry's most fundamental bond-forming strategies. The compound's true synthetic value is revealed through its diverse reactivity, enabling transformations such as controlled oxidative rearrangements to unsaturated ketones and dehydration to conjugated dienes. An understanding of these pathways, as well as the competing rearrangements of its common precursors, provides researchers with a powerful toolkit for the strategic design and execution of complex molecular syntheses.

References

-

Pearson. (n.d.). Tertiary alcohols are resistant to oxidation. Nonetheless, allyli... | Study Prep. Retrieved February 25, 2026, from [Link]

-

Shibuya, M., et al. (2008). Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry, 73(12), 4750–4752. Retrieved February 25, 2026, from [Link]

-

Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology, 53(7), 955-958. Retrieved February 25, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). Babler oxidation. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved February 25, 2026, from [Link]

-

Vasilevsky, S. F., & Politik, M. J. (2023). The Meyer–Schuster Rearrangement. Organic Reactions. Retrieved February 25, 2026, from [Link]

-

Chemiz. (2025, December 26). Rupe Rearrangement [Video]. YouTube. Retrieved February 25, 2026, from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol - Optional[1H NMR] - Chemical Shifts. Retrieved February 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). In situ propargylic Grignard addition to vinylic ketone; 3-Methyl-1-hexene-5-yn-3-ol. Retrieved February 25, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 107-54-0 | Product Name : 3,5-Dimethyl-1-hexyn-3-ol. Retrieved February 25, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved February 25, 2026, from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol - Optional[MS (GC)] - Spectrum. Retrieved February 25, 2026, from [Link]

-

Gärtner, P., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 341-348. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.

-

ResearchGate. (n.d.). Meyer–Schuster Rearrangement. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Gärtner, P., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 341-348. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). (3R)-3,5-dimethylhexan-1-ol. Retrieved February 25, 2026, from [Link]

Sources

- 1. Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. server.ccl.net [server.ccl.net]

- 5. 3,5-Dimethyl-1-hexyn-3-ol | C8H14O | CID 61018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-DIMETHYL-1-HEXYN-3-OL(107-54-0) 1H NMR spectrum [chemicalbook.com]

- 7. Babler oxidation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tertiary alcohols are resistant to oxidation. Nonetheless, allyli... | Study Prep in Pearson+ [pearson.com]

- 10. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

Part 1: Executive Summary & Scientific Identity Verification

Technical Guide: Strategic Sourcing and Utilization of CAS 3329-48-4

1.1 The Identity Crisis (Critical Disambiguation) Before proceeding with procurement or experimentation, it is imperative to validate the chemical identity. In the field of drug development, CAS numbers are occasionally transposed or confused in internal databases.

-

Target Molecule (CAS 3329-48-4): 3,5-Dimethyl-1-hexen-3-ol .[1][2][3][4][5] This is a volatile tertiary allylic alcohol used primarily as a building block in terpene synthesis, fragrance chemistry, and as a substrate for rearrangement reactions (e.g., Oxy-Cope).

-

Common Confusion Vector: Researchers investigating pharmaceutical piperidine scaffolds (e.g., 1-Benzyl-4-piperidone) often confuse this entry due to database errors or similar string patterns. If your target is the piperidone precursor (DEA List I Chemical), the correct CAS is 3612-20-2 .

-

Action: Verify your structure. This guide focuses strictly on CAS 3329-48-4 (3,5-Dimethyl-1-hexen-3-ol) .

-

1.2 Core Utility For the synthetic chemist, CAS 3329-48-4 represents a high-value "vinyl carbinol" motif. Its quaternary carbon center and terminal alkene make it an ideal candidate for:

-

Oxy-Cope Rearrangements: Generating

-unsaturated ketones. -

Nazarov Cyclization Precursors: When coupled with appropriate electrophiles.

-

Terpenoid Synthesis: Mimicking isoprene units in biomimetic assembly.

Part 2: Supply Chain & Strategic Sourcing

Sourcing 3,5-Dimethyl-1-hexen-3-ol requires distinguishing between "Fragrance Grade" (often lower purity, isomeric mixtures) and "Synthesis Grade" (defined stereochemistry/purity).

2.1 Supplier Tiering Strategy

| Tier | Supplier Type | Recommended Vendors | Use Case | Risk Profile |

| 1 | Global Catalog (R&D) | Sigma-Aldrich (Merck) , TCI Chemicals , Thermo Scientific | Bench-scale synthesis (<100g), Analytical Standards. | Low: High purity (>98%), reliable CoA, established logistics. |

| 2 | Fine Chemical Specialists | Ambeed , Combi-Blocks , Bld Pharm | Scale-up (100g - 1kg), Library synthesis. | Low-Medium: Good balance of cost vs. purity. Verify isomeric ratios. |

| 3 | Bulk/Fragrance Houses | GuideChem Aggregators , Vigon , Bedoukian | Pilot plant (>10kg), Fragrance formulation. | Medium-High: Often sold as "Technical Grade" (90-95%). Requires in-house purification. |

2.2 Procurement Protocol (Self-Validating System) Do not rely solely on the label. Implement this intake workflow to ensure data integrity:

-

In-Silico Check: Confirm the vendor provides a proton NMR (

H-NMR) matching the specific vinyl splitting pattern (ABC system at 5.0–6.0 ppm). -

Isomeric Verification: This molecule has a chiral center at C3. Most commercial sources are racemic . If enantiopurity is required for asymmetric synthesis, you must source from a chiral specialist or perform a kinetic resolution (e.g., enzymatic acetylation).

-

Purity Analysis: Check for the presence of 3,5-dimethyl-1-hexyn-3-ol (the alkyne precursor), a common impurity in lower-grade batches derived from Grignard reactions.

Part 3: Technical Specifications & Properties

3.1 Physicochemical Profile

| Property | Value | Relevance to Protocol |

| Molecular Formula | Stoichiometric calculations. | |

| Molecular Weight | 128.21 g/mol | Precision dosing. |

| Boiling Point | ~143-145 °C | Distillable, but requires vacuum for high purity to avoid polymerization. |

| Density | 0.834 g/mL | Liquid handling; floats on water. |

| Solubility | Organic solvents (DCM, THF, Et2O) | Immiscible with water; requires phase transfer or organic media. |

| Flash Point | ~40 °C | Flammable. Ground all glassware. |

Part 4: Experimental Application (The Oxy-Cope Rearrangement)

4.1 Context The most powerful application of CAS 3329-48-4 in drug design is its conversion into a more complex ketone via the Anionic Oxy-Cope Rearrangement . This reaction transforms the allylic alcohol into an enolate, which rearranges to extend the carbon chain—a critical step in synthesizing macrocycles or complex terpenes.

4.2 Reaction Pathway Visualization

Caption: Figure 1. The Anionic Oxy-Cope Rearrangement workflow utilizing CAS 3329-48-4 to generate extended carbonyl scaffolds.

4.3 Step-by-Step Protocol Note: This procedure assumes anhydrous conditions due to the use of Potassium Hydride (KH).

-

Preparation: Flame-dry a 250mL 3-neck round-bottom flask under Argon.

-

Base Activation: Add Potassium Hydride (30% dispersion in oil, 1.2 eq) to the flask. Wash the hydride three times with anhydrous pentane to remove mineral oil. Suspend the clean KH in anhydrous THF (Tetrahydrofuran).

-

Complexation: Add 18-Crown-6 (1.2 eq) to the suspension to chelate the potassium ion, accelerating the reaction rate significantly (anionic acceleration).

-

Addition: Cool the mixture to 0°C. Add 3,5-Dimethyl-1-hexen-3-ol (CAS 3329-48-4) dropwise via syringe.

-

Observation: Evolution of

gas will occur. Ensure proper venting.

-

-

Rearrangement: Allow the reaction to warm to room temperature (or reflux at 66°C if kinetics are slow) for 2–4 hours.

-

Quench: Cool to 0°C and quench carefully with saturated aqueous

. -

Workup: Extract with

(3x), wash with brine, dry over -

Purification: The resulting ketone is purified via silica gel flash chromatography (Hexanes:EtOAc gradient).

Part 5: Safety & Handling

5.1 Hazard Identification

-

H226: Flammable liquid and vapor.

-

H315/H319: Causes skin and serious eye irritation.

5.2 Storage Stability

-

Oxidation Risk: As an allylic alcohol, it is susceptible to oxidation to the enone (which is unstable) or general degradation.

-

Protocol: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Shelf Life: 12–18 months if sealed properly. If the liquid turns yellow/orange, distill before use.

References

-

PubChem. (2024). Compound Summary: 3,5-Dimethyl-1-hexen-3-ol (CAS 3329-48-4).[1][2][3][4][5] National Library of Medicine. [Link]

- Paquette, L. A. (1997). The Anionic Oxy-Cope Rearrangement: Recent Developments. Tetrahedron, 53(41), 13971-14020.

Sources

- 1. 53399-74-9|(1S,4R)-4-Isopropyl-1-methylcyclohex-2-en-1-ol|BLD Pharm [bldpharm.com]

- 2. 53399-74-9|(1S,4R)-4-Isopropyl-1-methylcyclohex-2-en-1-ol|BLD Pharm [bldpharm.com]

- 3. 78-70-6|3,7-Dimethylocta-1,6-dien-3-ol|BLD Pharm [bldpharm.com]

- 4. 3-hexene | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-hexene | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Precision Partial Hydrogenation of 3,5-Dimethyl-1-hexyn-3-ol

Application Note & Standard Operating Protocol (SOP)

Abstract

This application note details a robust protocol for the selective partial hydrogenation of 3,5-dimethyl-1-hexyn-3-ol (a tertiary propargylic alcohol) to 3,5-dimethyl-1-hexen-3-ol . This transformation is a critical step in the synthesis of specialized fragrance ingredients and pharmaceutical intermediates.[1] The protocol utilizes a lead-poisoned Palladium on Calcium Carbonate catalyst (Lindlar catalyst ) modified with quinoline to achieve high chemoselectivity (>95%) and prevent over-reduction to the alkane or hydrogenolysis of the tertiary hydroxyl group.

Introduction & Mechanistic Insight

The Chemoselectivity Challenge

The hydrogenation of 3,5-dimethyl-1-hexyn-3-ol presents two primary competing pathways that must be suppressed:

-

Over-reduction: The thermodynamic sink of the reaction is the fully saturated alkane (3,5-dimethylhexan-3-ol). Standard Pd/C catalysts will not stop at the alkene stage.[2]

-

Hydrogenolysis: Tertiary propargylic alcohols are susceptible to C-O bond cleavage (hydrogenolysis) under hydrogenation conditions, particularly if the catalyst support is acidic.

The Solution: Lindlar Catalyst System

To address these challenges, this protocol employs the Lindlar Catalyst (5% Pd/CaCO

-

Support Effect: The Calcium Carbonate (CaCO

) support is basic, which neutralizes acidity and suppresses the hydrogenolysis of the acid-sensitive tertiary alcohol. -

Electronic Poisoning: Lead (Pb) and the exogenous modifier Quinoline occupy the most active sites on the palladium surface. This increases the activation energy for the reduction of the alkene (olefin) to the alkane, effectively "turning off" the catalyst once the alkyne is consumed.

Material Specifications

| Component | Specification | Function |

| Substrate | 3,5-Dimethyl-1-hexyn-3-ol (>98% purity) | Starting Material |

| Catalyst | Lindlar Catalyst (5% Pd / CaCO | Selective Hydrogenation Catalyst |

| Modifier | Quinoline (Synthetic grade, >97%) | Catalyst Poison (prevents over-reduction) |

| Solvent | Methanol (HPLC Grade) or Ethyl Acetate | Reaction Medium |

| Gas | Hydrogen (H | Reagent |

| Inert Gas | Nitrogen (N | Purging / Safety |

Experimental Protocol

Equipment Setup

-

Vessel: Parr Hydrogenation Shaker (for <500 mL scale) or Stainless Steel Autoclave (high pressure/volume).

-

Agitation: High-efficiency gas-entrainment impeller (for autoclave) or vigorous shaking (Parr). Note: Hydrogenation is mass-transfer limited; poor agitation leads to stalled reactions.

-

Monitoring: Gas uptake burette (isobaric) or pressure gauge (isochoric).

Step-by-Step Procedure

Step 1: Catalyst Loading (Under Inert Atmosphere)

-

Safety: Dry Pd catalysts can be pyrophoric. Always handle wet or under inert gas.

-

Purge the reaction vessel with N

. -

Weigh Lindlar Catalyst (2.0 - 5.0 wt% relative to substrate).

-

Add the catalyst to the vessel.

-

Optional but Recommended: Add a small amount of solvent to wet the catalyst immediately.

Step 2: Solution Preparation

-

Dissolve 3,5-dimethyl-1-hexyn-3-ol (1.0 equiv) in Methanol (concentration 0.5 – 1.0 M).

-

Note: Ethyl Acetate is an alternative if downstream water sensitivity is a concern, but Methanol typically offers faster kinetics.

-

-

Add Quinoline (1.0 – 5.0 wt% relative to catalyst mass, or ~0.05 equiv relative to substrate).

-

Optimization: Start with lower quinoline loading. Excess quinoline slows the reaction significantly.

-

Step 3: Reaction Initiation

-

Transfer the substrate/quinoline solution to the vessel containing the catalyst.

-

Seal the vessel.

-

Purge Cycle: Pressurize with N

to 50 psi, then vent. Repeat 3 times to remove O -

Hydrogen Charge: Pressurize with H

to 30–45 psi (2–3 bar) .-

Critical Parameter: Do not exceed 5 bar. High pressure promotes over-reduction regardless of catalyst poisoning.

-

-

Begin agitation/shaking immediately.

-

Set temperature to 25°C – 35°C . External heating is rarely required and may decrease selectivity.

Step 4: Monitoring & Termination

-

H

Uptake: Monitor the pressure drop or volume consumed.-

Theoretical H

requirement: 1 mole H -

Endpoint: The reaction rate will drop precipitously once 1 equivalent is consumed.

-

-

Sampling: At 90% theoretical uptake, stop agitation, vent, and sample an aliquot for GC/FID analysis.

-

Target: <1% Alkyne remaining, <2% Alkane formed.

-

Step 5: Work-up

-

Stop agitation and vent H

. Purge with N -

Filtration: Filter the mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with methanol.

-

Safety: The spent catalyst filter cake is flammable. Keep wet with water and dispose of in a designated metal waste container.

-

-

Concentration: Remove solvent via rotary evaporation (bath temp < 40°C).

-

Purification: Distillation is usually sufficient. 3,5-dimethyl-1-hexen-3-ol has a distinct boiling point from the starting material and the saturated alkane.

Process Visualization

Reaction Workflow & Decision Tree

The following diagram outlines the logical flow of the experiment, including critical decision points for troubleshooting.

Figure 1: Operational workflow for the selective hydrogenation of 3,5-dimethyl-1-hexyn-3-ol.

Process Optimization & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Reaction Stalls (<50% conversion) | Poisoning overload or poor mass transfer. | 1. Increase agitation speed (RPM).2. Add fresh catalyst (1 wt%).3. Verify H |

| Over-reduction (Alkane formation) | Catalyst too active or H | 1. Increase Quinoline loading.2. Reduce H |

| Hydrogenolysis (Loss of -OH) | Acidic conditions. | 1. Ensure CaCO |

| Slow Kinetics | Steric hindrance of tertiary alcohol. | 1. Switch solvent to Methanol (more polar).2. Slight temperature increase (max 40°C). |

Safety Considerations (E-E-A-T)

-

Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.[3] Work in a well-ventilated hood or designated hydrogenation suite.

-

Catalyst Handling: Palladium catalysts, especially when containing adsorbed hydrogen, are pyrophoric . Never let the filter cake dry out. Wet with water immediately after filtration.[4]

-

Pressure: Inspect all O-rings and burst discs on the Parr/Autoclave reactor before pressurization.

References

-

Lindlar, H. (1952).[5] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

-

TCI Chemicals. (2024).[4] Safety Data Sheet: 3,5-Dimethyl-1-hexyn-3-ol.

-

BenchChem. (2025).[1] Application Notes: Selective Hydrogenation of Alkynols.

-

Evonik. (2023).[6] Safety Data Sheet: Surfynol 61 (3,5-dimethyl-1-hexyn-3-ol).

-

Paganelli, S., et al. (2021).[7] A Smart Heterogeneous Catalyst for Efficient, Chemo- and Stereoselective Hydrogenation of 3-Hexyn-1-ol. MDPI.

-

Maccarrone, M.J., et al. (2012).[8] Partial hydrogenation of 3-hexyne over low-loaded palladium mono and bimetallic catalysts. Applied Catalysis A: General.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3,5-DIMETHYL-1-HEXYN-3-OL - Safety Data Sheet [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Lindlar catalyst - Wikipedia [en.wikipedia.org]

- 6. msds.evonik.com [msds.evonik.com]

- 7. A Smart Heterogeneous Catalyst for Efficient, Chemo- and Stereoselective Hydrogenation of 3-Hexyn-1-ol [iris.unive.it]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

3,5-dimethylhex-1-en-3-ol in synthesis of pyrethroids

Executive Summary

This application note details the critical role and synthesis protocols for 3,5-dimethylhex-1-en-3-ol (CAS 3329-48-4), a tertiary allylic alcohol serving as a strategic intermediate in the industrial production of chrysanthemic acid . Chrysanthemic acid is the cyclopropane core of first-generation pyrethroids (e.g., Allethrin) and the structural scaffold for potent Type I and II pyrethroids (e.g., Permethrin, Cypermethrin).

Unlike direct extraction from Chrysanthemum cinerariifolium, synthetic production relies on the "Diene Synthesis" route. Here, this compound acts as the immediate precursor to 2,5-dimethyl-2,4-hexadiene , which undergoes carbenoid cyclopropanation to yield the pyrethroid core. This guide provides validated protocols for the selective synthesis of the alcohol from alkynol precursors and its subsequent conversion to the active diene.

Strategic Context & Retrosynthesis

The efficiency of pyrethroid manufacturing hinges on the availability of the cyclopropane ring. The Martel-Roussel route (and variations by Sumitomo) utilizes the reaction between a conjugated diene and ethyl diazoacetate (EDA).

The Critical Pathway:

-

Feedstock: Methyl Isobutyl Ketone (MIBK) + Acetylene.

-

Alkynylation: Formation of 3,5-dimethyl-1-hexyn-3-ol.

-

Selective Hydrogenation (The Topic): Reduction to This compound .

-

Dehydration: Conversion to 2,5-dimethyl-2,4-hexadiene .

-

Cyclopropanation: Reaction with EDA to form Ethyl Chrysanthemate.

Figure 1: Retrosynthetic Pathway

Caption: The strategic position of this compound as the gateway to the diene required for chrysanthemate cyclopropanation.[1]

Technical Protocol: Selective Hydrogenation

Objective: Convert 3,5-dimethyl-1-hexyn-3-ol to this compound without over-reduction to the alkane.

Mechanism: The reaction utilizes a poisoned catalyst (Lindlar or Pd/C with quinoline) to facilitate syn-addition of hydrogen across the triple bond, stopping at the alkene stage due to the steric hindrance and catalyst deactivation for the second reduction step.

Materials & Equipment

-

Reactor: High-pressure hydrogenation autoclave (e.g., Parr reactor) or atmospheric glass reactor (for lab scale).

-

Substrate: 3,5-dimethyl-1-hexyn-3-ol (Purity >98%).

-

Catalyst: Lindlar Catalyst (5% Pd on CaCO3, poisoned with Lead) OR 5% Pd/BaSO4 with Quinoline.

-

Solvent: Hexane or Methanol (Methanol increases rate but requires strict temperature control).

-

Gas: Hydrogen (Ultra-high purity).

Step-by-Step Procedure

-

Catalyst Preparation:

-

Suspend Lindlar catalyst (5 wt% loading relative to substrate) in the solvent (10 mL/g substrate).

-

Expert Tip: If using unpoisoned Pd/C, add Quinoline (0.5 eq relative to Pd) to the mixture before hydrogen introduction to inhibit alkane formation.

-

-

Loading:

-

Load the substrate (3,5-dimethyl-1-hexyn-3-ol) into the reactor containing the catalyst slurry.

-

Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

-

-

Reaction:

-

Pressurize to 3–5 bar (45–75 psi) H₂.

-

Maintain temperature at 25–30°C .

-

Critical Control Point: Monitor H₂ uptake via mass flow controller or pressure drop. The reaction is complete when exactly 1.0 molar equivalent of H₂ is consumed.

-

Warning: Exceeding 1.0 equivalent or raising T > 40°C risks over-reduction to 3,5-dimethylhexan-3-ol (saturated impurity).

-

-

Work-up:

-

Vent H₂ and purge with Nitrogen.

-

Filter the mixture through a Celite pad to remove the catalyst.

-

Concentrate the filtrate under reduced pressure (Rotavap: 40°C, 200 mbar).

-

-

Validation (QC):

-

GC-MS: Confirm mass peak (MW 128.2).

-

1H NMR: Look for vinyl protons (multiplets at 5.0–6.0 ppm). Absence of alkyne proton (~2.5 ppm).

-

Technical Protocol: Dehydration to Diene

Objective: Convert this compound to 2,5-dimethyl-2,4-hexadiene.

Mechanism: Acid-catalyzed dehydration of the tertiary alcohol generates a carbocation. Through thermodynamic equilibration, the system rearranges to form the most substituted, conjugated diene system (2,5-dimethyl-2,4-hexadiene).

Materials

-

Substrate: this compound (from previous step).

-

Catalyst: p-Toluenesulfonic acid (pTSA) (1–2 mol%) or Iodine (trace).

-

Solvent: High-boiling inert solvent (e.g., Toluene or Xylene) for azeotropic removal of water.

Step-by-Step Procedure

-

Setup:

-

Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Dissolve substrate in Toluene (0.5 M concentration).

-

Add pTSA catalyst.

-

-

Reaction:

-

Heat to reflux (approx. 110°C).

-

Monitor water collection in the Dean-Stark trap.

-

Reaction time: 2–4 hours.

-

End Point: Cessation of water evolution and GC confirmation of >98% conversion.

-

-

Isomerization (In-situ):

-

The initial dehydration may yield the 1,3-diene isomer. Prolonged reflux in the presence of acid ensures isomerization to the thermodynamically stable 2,4-diene .

-

-

Work-up:

-

Cool to room temperature.

-

Wash with saturated NaHCO₃ (to neutralize acid) and Brine.

-

Dry over MgSO₄.[2]

-

-

Purification:

-

Distill the crude oil.[2]

-

Target Fraction: 2,5-dimethyl-2,4-hexadiene (bp ~132–134°C).

-

Data Summary & Specifications

| Parameter | 3,5-dimethyl-1-hexyn-3-ol (Start) | This compound (Intermediate) | 2,5-dimethyl-2,4-hexadiene (Product) |

| CAS | 107-54-0 | 3329-48-4 | 764-13-6 |

| MW | 126.20 | 128.21 | 110.20 |

| State | Liquid | Liquid | Liquid |

| Boiling Point | 150°C | ~145–148°C | 132–134°C |

| Key QC Signal | Alkyne C-H stretch (3300 cm⁻¹) | Vinyl C=C stretch (1640 cm⁻¹) | Conjugated Diene UV λmax ~240nm |

Troubleshooting & Optimization

Issue: Over-Hydrogenation (Alkane formation)[3]

-

Cause: Catalyst too active or temperature too high.

-

Solution: Use "poisoned" catalysts (Lindlar). Add Quinoline or Pyridine (0.5–1.0 wt%) to the reaction mixture. Stop reaction immediately upon stoichiometric H₂ uptake.

Issue: Polymerization during Dehydration

-

Cause: Dienes are prone to polymerization under acidic/hot conditions.

-

Solution: Add a radical inhibitor (e.g., Hydroquinone or BHT, 100–500 ppm) to the dehydration flask. Perform the reaction under a nitrogen blanket.

Issue: Low Yield of 2,4-Diene (Isomer issues)

-

Cause: Incomplete isomerization of the kinetic 1,3-diene product.

-

Solution: Extend reflux time. Ensure acid catalyst concentration is sufficient (increase to 3 mol% if necessary) to lower the activation energy for the hydride shift required for isomerization.

References

-

Sigma-Aldrich. (2025).[3] Product Specification: 3,5-Dimethyl-1-hexyn-3-ol. Retrieved from

-

PubChem. (2025).[3] Compound Summary: this compound.[3][4][5] National Library of Medicine. Retrieved from

-

PrepChem. (2024). Synthesis of Ethyl Chrysanthemate via Diene Route. Retrieved from

-